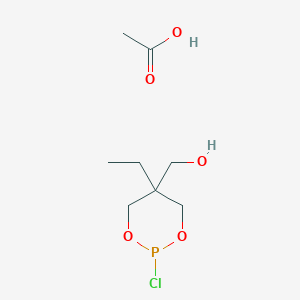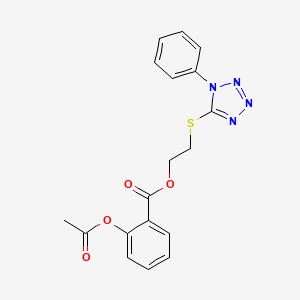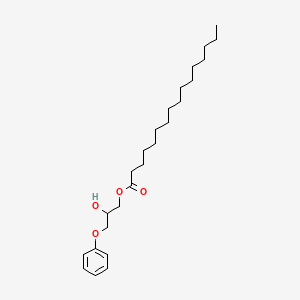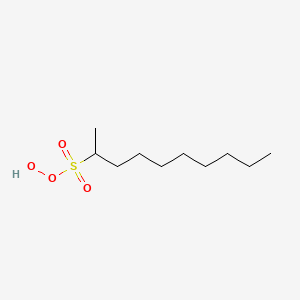![molecular formula C18H15N5 B14276561 [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile CAS No. 138766-67-3](/img/structure/B14276561.png)
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile is an organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of a primary aromatic amine, such as 2-(dimethylamino)aniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-(phenylmethylidene)propanedinitrile under basic conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with the aromatic compound. The use of automated systems and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.
化学反応の分析
Types of Reactions
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous or alcoholic medium.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes and materials.
Biology: Employed as a staining agent in microscopy and histology to visualize cellular structures.
Medicine: Investigated for its potential therapeutic properties, including antineoplastic and antiviral activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
作用機序
The mechanism of action of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions upon exposure to light, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in various biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use as a dye or therapeutic agent.
類似化合物との比較
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile can be compared with other azo compounds, such as:
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]malononitrile: Similar structure but with different substituents, leading to variations in color and reactivity.
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]acetophenone: Contains a ketone group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
138766-67-3 |
|---|---|
分子式 |
C18H15N5 |
分子量 |
301.3 g/mol |
IUPAC名 |
2-[[2-[[2-(dimethylamino)phenyl]diazenyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H15N5/c1-23(2)18-10-6-5-9-17(18)22-21-16-8-4-3-7-15(16)11-14(12-19)13-20/h3-11H,1-2H3 |
InChIキー |
LFLJROXBTDSCMO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1N=NC2=CC=CC=C2C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)
![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)

![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)


